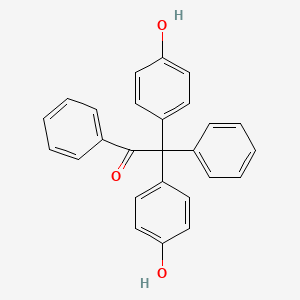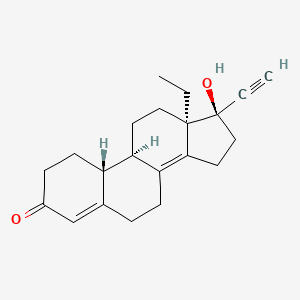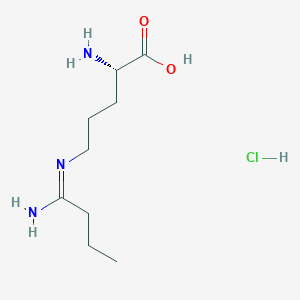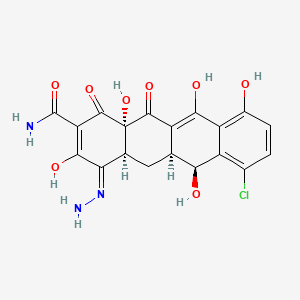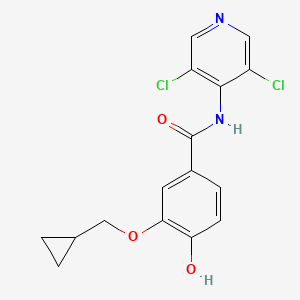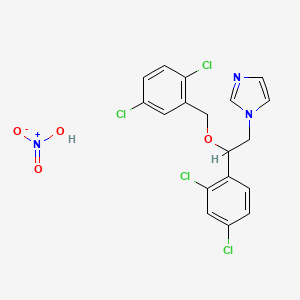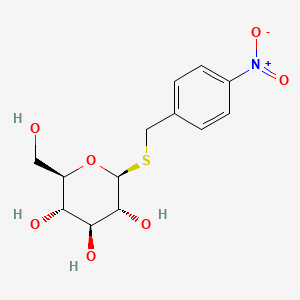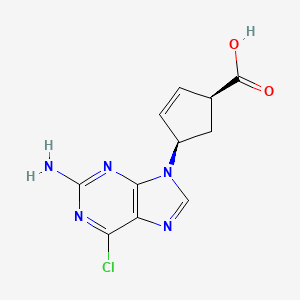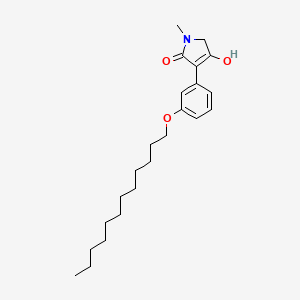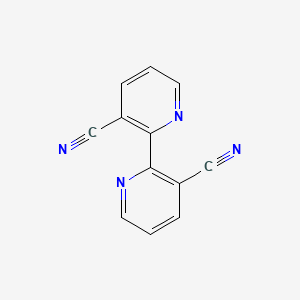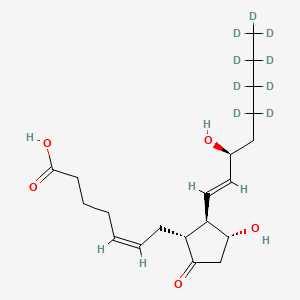
2-Hydroxy Levamisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy Levamisole: is a derivative of Levamisole, a synthetic imidazothiazole compound. Levamisole itself is known for its anthelmintic properties, primarily used to treat parasitic worm infections. The addition of a hydroxyl group to Levamisole results in this compound, which retains some of the parent compound’s biological activities while potentially offering new applications and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Levamisole typically involves the hydroxylation of Levamisole. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroxyl group at the desired position on the Levamisole molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and the concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy Levamisole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Levamisole.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Levamisole.
Substitution: Halogenated or alkylated derivatives of Levamisole.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Hydroxy Levamisole is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential immunomodulatory effects. It has been shown to influence the activity of certain immune cells, making it a candidate for research into autoimmune diseases and cancer .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of parasitic infections and as an adjunct therapy in cancer treatment. Its ability to modulate the immune system is of particular interest in these areas .
Industry: this compound is used in the development of veterinary medicines and as an additive in animal feed to control parasitic infections. Its role in enhancing the efficacy of other anthelmintic agents is also being investigated .
Wirkmechanismus
2-Hydroxy Levamisole exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. By acting as an agonist at these receptors, it induces muscle contraction in parasitic worms, leading to paralysis and eventual expulsion from the host organism. Additionally, its immunomodulatory effects are thought to be mediated through the activation of T-cells and the modulation of cytokine production .
Vergleich Mit ähnlichen Verbindungen
Levamisole: The parent compound, primarily used as an anthelmintic agent.
Tetramisole: A racemic mixture of Levamisole and its enantiomer, also used as an anthelmintic.
Uniqueness: 2-Hydroxy Levamisole is unique due to the presence of the hydroxyl group, which imparts different chemical and biological properties compared to its parent compound. This modification can enhance its solubility, alter its pharmacokinetics, and potentially introduce new therapeutic applications .
Eigenschaften
IUPAC Name |
2-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-10-4-2-1-3-8(10)9-7-13-5-6-15-11(13)12-9/h1-4,9,14H,5-7H2/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSRSQGOOOLTTI-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=N[C@H](CN21)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
